molecular formula C21H21N3O2S B2582718 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 942034-30-2

2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2582718
CAS No.: 942034-30-2
M. Wt: 379.48
InChI Key: FHZUXSXHXSFRDK-UHFFFAOYSA-N
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Description

  • Reactants: 3,4-dimethylphenylpyrazine and thiourea
  • Conditions: Heating in the presence of a base (e.g., sodium hydroxide)
  • Product: 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}
  • Step 3: Formation of the Acetamide

    • Reactants: 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl} and 4-methylphenylamine
    • Conditions: Acetic anhydride as a reagent, under reflux
    • Product: 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the pyrazine ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of the Pyrazine Ring

      • Reactants: 3,4-dimethylphenylamine and glyoxal
      • Conditions: Reflux in ethanol
      • Product: 3,4-dimethylphenylpyrazine

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, converting it to a hydroxyl group.

      Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

      Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

    Major Products

      Oxidation: Sulfoxides and sulfones

      Reduction: Hydroxyl derivatives

      Substitution: Halogenated aromatic compounds

    Scientific Research Applications

    Chemistry

    The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

    Biology

    In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical studies.

    Medicine

    Preliminary studies suggest that the compound may have pharmacological properties, including anti-inflammatory and antimicrobial activities. Further research is needed to fully understand its therapeutic potential.

    Industry

    In the industrial sector, the compound is explored for its use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

    Mechanism of Action

    The mechanism by which 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group and the pyrazine ring play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. Pathways involved may include signal transduction and metabolic processes.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
    • 2-{[4-(3,4-dichlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
    • 2-{[4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

    Uniqueness

    The uniqueness of 2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific substitution pattern on the aromatic rings and the presence of both a sulfanyl group and a pyrazine ring

    Properties

    IUPAC Name

    2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H21N3O2S/c1-14-4-7-17(8-5-14)23-19(25)13-27-20-21(26)24(11-10-22-20)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3,(H,23,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHZUXSXHXSFRDK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H21N3O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    379.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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